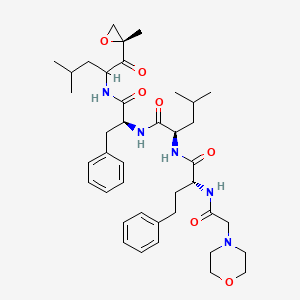

(R,R)-Epoxy Leucine Carfilzomib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

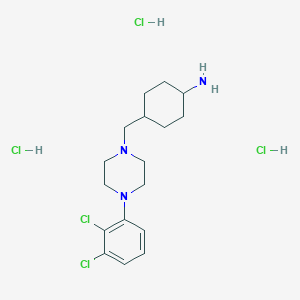

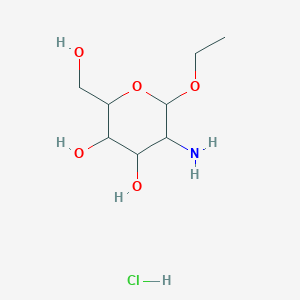

(R,R)-Epoxy Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibition properties. It is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. Carfilzomib is a modified tetrapeptidyl epoxide and an analog of epoxomicin, which selectively and irreversibly binds to the proteasome, leading to the inhibition of proteasome activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Epoxy Leucine Carfilzomib involves several key steps. One efficient method includes the preparation of novel epoxyketone intermediates. The process begins with the condensation of N-Boc-protected leucine with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide. This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone. Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid (mCPBA) or potassium .

Industrial Production Methods

Industrial production of this compound focuses on scalability and cost-effectiveness. The method described above is highly stereoselective, environmentally friendly, and low-cost, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

(R,R)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:

Oxidation: The epoxide group can be oxidized under specific conditions.

Reduction: The ketone group in the intermediate stages can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid (mCPBA) or potassium is commonly used for epoxidation.

Reduction: Sodium borohydride and cerium chloride are used for reducing ketones to alcohols.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include epoxyketone intermediates and the final this compound compound .

Applications De Recherche Scientifique

(R,R)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methods.

Biology: Investigated for its role in protein degradation pathways and cellular processes.

Medicine: Primarily used in the treatment of relapsed and refractory multiple myeloma. .

Industry: Applied in the development of new therapeutic agents and drug formulations.

Mécanisme D'action

(R,R)-Epoxy Leucine Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This binding inhibits the proteasome’s activity, leading to the accumulation of ubiquitinated proteins, which induces cell cycle arrest and apoptosis. The compound activates pathways such as the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to programmed cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bortezomib: A first-generation proteasome inhibitor with a different mechanism of action and higher rates of peripheral neuropathy.

Ixazomib: Another proteasome inhibitor with oral bioavailability.

Uniqueness

(R,R)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and reduced side effects compared to other proteasome inhibitors .

Propriétés

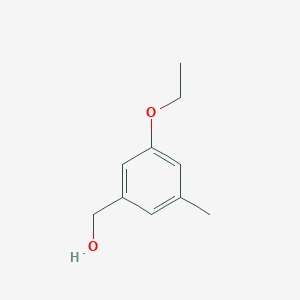

Formule moléculaire |

C40H57N5O7 |

|---|---|

Poids moléculaire |

719.9 g/mol |

Nom IUPAC |

(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40-/m1/s1 |

Clé InChI |

BLMPQMFVWMYDKT-BZSRRHAESA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

SMILES canonique |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)